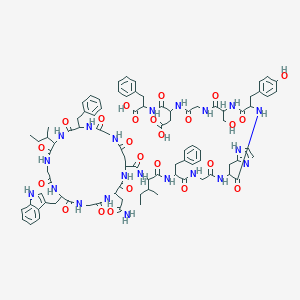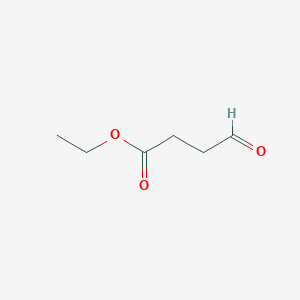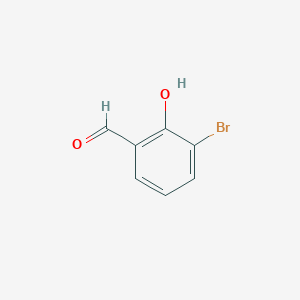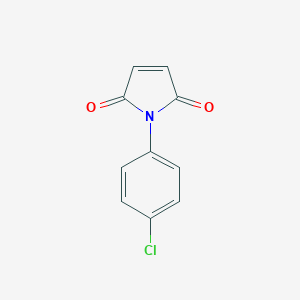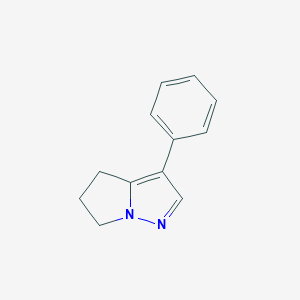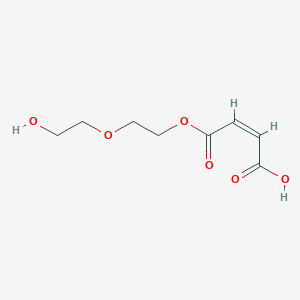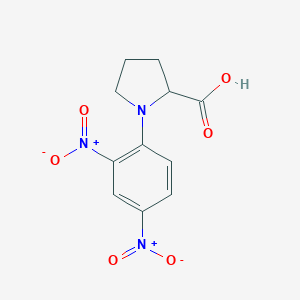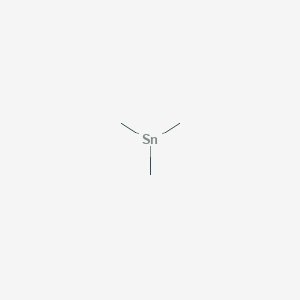
Stannane, trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, trimethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as trimethylstannane and is represented by the chemical formula (CH3)3SnH.
Mecanismo De Acción
The mechanism of action of stannane, trimethyl- involves the transfer of a hydride ion (H-) from the stannane to the functional group being reduced. This transfer results in the formation of an alkane and a tin-containing byproduct. The reaction is highly selective and can be controlled by varying the reaction conditions.
Efectos Bioquímicos Y Fisiológicos
Stannane, trimethyl- has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly toxic and can cause severe health effects if ingested or inhaled. Therefore, it is essential to handle this compound with caution and use appropriate safety measures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of stannane, trimethyl- is its high selectivity as a reducing agent. This selectivity allows for the reduction of specific functional groups without affecting other functional groups present in the molecule. However, the compound is highly reactive and requires specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
Stannane, trimethyl- has potential applications in various fields of scientific research, including organic synthesis, material science, and catalysis. Future research can focus on exploring new methods for the synthesis of stannane, trimethyl- and its derivatives. Additionally, the compound's potential applications in the field of catalysis can be further explored to develop more efficient and selective catalysts. Finally, the toxicity of stannane, trimethyl- can be further studied to develop appropriate safety measures for its handling and use in scientific research.
Conclusion:
In conclusion, stannane, trimethyl- is a highly reactive compound with significant potential applications in various fields of scientific research. Its unique properties as a reducing agent make it an essential tool in organic synthesis. However, the compound's toxicity requires appropriate safety measures to be taken during its handling and use. Future research can further explore the compound's potential applications and develop safer and more efficient methods for its synthesis and use.
Métodos De Síntesis
Stannane, trimethyl- can be synthesized through various methods, including the reduction of trimethyltin chloride with lithium aluminum hydride or sodium borohydride. Another method involves the reaction of trimethyltin bromide with lithium aluminum hydride. The synthesis of stannane, trimethyl- requires specialized equipment and expertise due to the highly reactive nature of the compound.
Aplicaciones Científicas De Investigación
Stannane, trimethyl- has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of organic chemistry, where it is used as a reducing agent. Stannane, trimethyl- can reduce various functional groups, including ketones, aldehydes, and esters, to their respective alkanes.
Propiedades
Número CAS |
1631-73-8 |
|---|---|
Nombre del producto |
Stannane, trimethyl- |
Fórmula molecular |
C3H9Sn |
Peso molecular |
163.81 g/mol |
InChI |
InChI=1S/3CH3.Sn/h3*1H3; |
Clave InChI |
LYRCQNDYYRPFMF-UHFFFAOYSA-N |
SMILES |
C[Sn](C)C |
SMILES canónico |
C[Sn](C)C |
Otros números CAS |
1631-73-8 |
Sinónimos |
trimethylstannane trimethyltin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



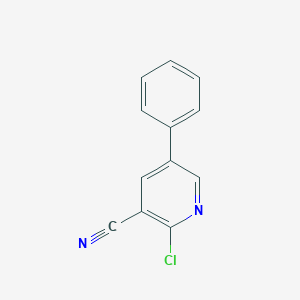
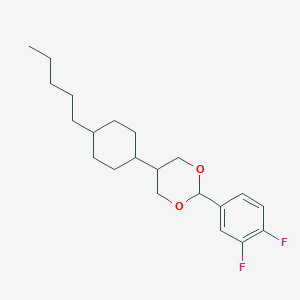
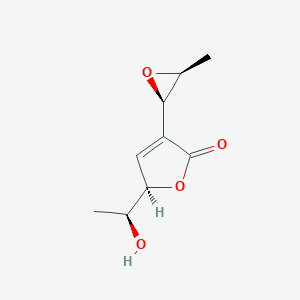
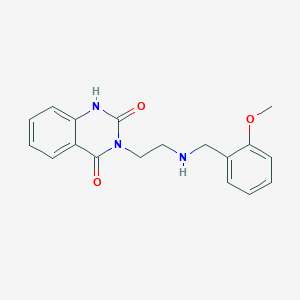
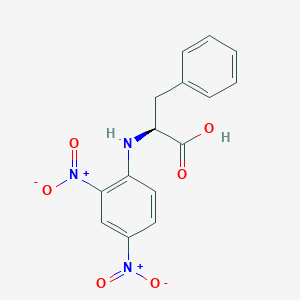
![5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione](/img/structure/B158671.png)
![1-[2-(Aziridin-1-yl)ethyl]piperazine](/img/structure/B158673.png)
